molecular formula C7H5BrFNO B2996354 2-Amino-4-bromo-3-fluorobenzaldehyde CAS No. 2060041-53-2

2-Amino-4-bromo-3-fluorobenzaldehyde

Cat. No.: B2996354
CAS No.: 2060041-53-2
M. Wt: 218.025
InChI Key: IEWQADGVLASNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-3-fluorobenzaldehyde is a chemical compound with the molecular formula C7H5BrFNO. It belongs to the class of aldehydes and is characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

The synthesis of 2-Amino-4-bromo-3-fluorobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-Amino-3-fluorobenzaldehyde and appropriate brominating agents.

    Bromination Reaction: The bromination of 2-Amino-3-fluorobenzaldehyde is carried out using bromine or a bromine-containing compound under controlled conditions. The reaction is typically performed in the presence of a solvent such as acetic acid or dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-Amino-4-bromo-3-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The aldehyde group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

2-Amino-4-bromo-3-fluorobenzaldehyde has several scientific research applications:

    Medical Research: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Environmental Research: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.

    Industrial Applications: It is used in the synthesis of various organic compounds and materials, including dyes and polymers.

Comparison with Similar Compounds

2-Amino-4-bromo-3-fluorobenzaldehyde can be compared with similar compounds such as:

    3-Bromo-4-fluorobenzaldehyde: This compound lacks the amino group, which affects its reactivity and applications.

    2-Amino-4-bromo-3-chlorobenzaldehyde: The presence of a chlorine substituent instead of fluorine alters the compound’s chemical properties and reactivity.

    2-Amino-4-bromo-3-methylbenzaldehyde:

This compound stands out due to its unique combination of substituents, which confer specific chemical properties and reactivity patterns.

Properties

IUPAC Name

2-amino-4-bromo-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWQADGVLASNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060041-53-2
Record name 2-amino-4-bromo-3-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.